molecular formula C17H18ClNO3S B2946218 (Z)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene](methoxy)amine CAS No. 477867-83-7

(Z)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene](methoxy)amine

Cat. No.: B2946218
CAS No.: 477867-83-7
M. Wt: 351.85
InChI Key: POQDZVWJMUEGOA-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine is a synthetic organic compound characterized by its unique structural features. It contains a chlorophenyl group, a methylbenzenesulfonyl group, and a methoxyamine group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methylbenzenesulfonyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and solvents that facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine include:

  • (E)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine
  • 1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine

Uniqueness

The uniqueness of (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-methoxy-3-(4-methylphenyl)sulfonylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-13-3-9-16(10-4-13)23(20,21)12-11-17(19-22-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQDZVWJMUEGOA-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC/C(=N/OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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